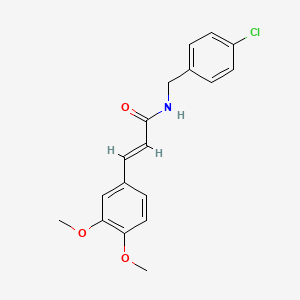
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide, also known as BDPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDPMA belongs to the class of compounds known as phenoxyacetamides and has been found to exhibit various biological activities.
Applications De Recherche Scientifique
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess anticonvulsant and anxiolytic properties. This compound has been used in research to investigate the role of inflammation in the development of neurological disorders such as epilepsy and anxiety. It has also been used to study the molecular mechanisms underlying pain and fever.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide is not yet fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of molecules that play a role in inflammation, pain, and fever. This compound has also been found to interact with the GABA-A receptor, a protein that is involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, analgesic, antipyretic, anticonvulsant, and anxiolytic effects in various animal models. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation, pain, and fever. This compound has also been found to increase the activity of GABA-A receptors, leading to a reduction in anxiety and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide in lab experiments is its ability to modulate multiple biological pathways, making it a versatile tool for investigating various physiological processes. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide. One potential area of investigation is the development of this compound derivatives with improved pharmacological properties. Another direction is the exploration of the use of this compound in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various physiological processes.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide involves the reaction of 4-bromo-3,5-dimethylphenol with 2-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-6-4-5-7-15(11)19-16(20)10-21-14-8-12(2)17(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCNJHJNIJVHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC(=C(C(=C2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5874025.png)

![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)
![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)



![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)

![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)
![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5874091.png)

